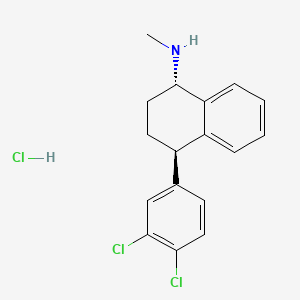

(1S,4R) Sertraline Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFQGGGGFNSJKA-KELGLJHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676141 | |

| Record name | (1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79896-31-4 | |

| Record name | (1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1S,4R) Sertraline Hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties of (1S,4R)-Sertraline Hydrochloride

Abstract

Sertraline, a potent selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the management of major depressive disorder and other psychiatric conditions.[1][2] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, with the (1S,4S)-cis isomer being the active pharmaceutical ingredient. Consequently, understanding the chemical and physical properties of its other stereoisomers, such as (1S,4R)-Sertraline Hydrochloride, is of paramount importance for drug development, impurity profiling, and quality control. This guide provides a comprehensive technical overview of the core chemical properties of (1S,4R)-Sertraline Hydrochloride, tailored for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical characteristics, analytical methodologies for its characterization, and its relevance as a stereoisomeric impurity in pharmaceutical-grade Sertraline HCl.

Molecular Structure and Stereochemistry

(1S,4R)-Sertraline Hydrochloride is one of the four stereoisomers of Sertraline. The molecule possesses two chiral centers, leading to the existence of two pairs of enantiomers: cis ((1S,4S) and (1R,4R)) and trans ((1S,4R) and (1R,4S)).[3][4] The (1S,4R) configuration denotes the trans relationship between the methylamino group at position 1 and the 3,4-dichlorophenyl group at position 4 of the tetrahydronaphthalene ring.

-

IUPAC Name: (1S,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride[5]

-

Molecular Formula: C₁₇H₁₇Cl₂N · HCl (or C₁₇H₁₈Cl₃N)[5]

The precise spatial arrangement of the substituents is critical, as the pharmacological activity resides almost exclusively in the (1S,4S) isomer. The (1S,4R) isomer is considered a process-related impurity in the synthesis of the active pharmaceutical ingredient (API) and its presence must be carefully controlled.

Physicochemical Properties

The physical properties of a specific stereoisomer can differ significantly from its counterparts, influencing factors such as solubility, stability, and bioavailability. A summary of the known physicochemical properties for (1S,4R)-Sertraline Hydrochloride is presented below.

| Property | Value | Source(s) |

| Appearance | White to Off-White Solid | [9] |

| Melting Point | 258-260°C | [9] |

| Solubility | Methanol (Slightly, Heated), Water (Slightly) | [9] |

| pKa | 9.48 (for Sertraline free base in water) | [10] |

| Storage Temperature | -20°C Freezer | [9] |

Note: Some properties, like pKa, are often reported for the active isomer's free base but are fundamentally governed by the same functional groups in the (1S,4R) isomer.

The Significance of Polymorphism in Sertraline Hydrochloride

Sertraline Hydrochloride is well-documented to exhibit polymorphism, meaning it can exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice.[11][12] While most literature focuses on the polymorphs of the active (1S,4S) isomer (e.g., Forms I, II, V), it is a critical consideration for any solid-state form of a sertraline isomer.[11][13][14] Different polymorphs possess distinct physical properties, including melting point, solubility, and stability, which can impact drug manufacturing, formulation, and bioavailability. The discovery of at least five distinct polymorphs of sertraline hydrochloride, confirmed by single-crystal X-ray analysis, underscores the complexity of its solid-state chemistry.[11] For (1S,4R)-Sertraline HCl, used as an analytical standard, ensuring a consistent and single polymorphic form is crucial for reproducible analytical results.

Analytical Characterization

Robust analytical methods are essential for distinguishing and quantifying the (1S,4R) isomer from the active (1S,4S) isomer and other related impurities in bulk drug substance and finished pharmaceutical products.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of sertraline stereoisomers.

-

Chiral HPLC: This is the gold standard for separating enantiomers and diastereomers. The causality behind this choice lies in the need for a chiral stationary phase (CSP) that can differentially interact with the stereoisomers. Amylase-based columns, such as Chiralpak AD-H, have demonstrated superior resolution between sertraline isomers.[15] A protein-based chiral stationary phase (Chiral AGP) has also been successfully used in reverse-phase mode.[16] The ability to resolve the (1S,4R) isomer from the (1S,4S) API is a critical quality attribute test mandated by regulatory bodies.

-

Reverse-Phase HPLC (RP-HPLC): While not capable of separating enantiomers without a chiral additive, RP-HPLC is widely used for assay determination and the quantification of achiral impurities and degradation products.[17]

Spectroscopic Techniques

Spectroscopic methods are vital for structural elucidation and confirmation, particularly when characterizing reference standards and identifying unknown impurities.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. While the spectra of the different stereoisomers are broadly similar, subtle differences in chemical shifts and coupling constants, particularly for the protons on the chiral carbons and in the tetralin ring, can be used for differentiation.

-

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for identifying impurities.[1][18] It provides molecular weight information and fragmentation patterns that help in the structural elucidation of process-related impurities and degradation products.[19]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups within the molecule and is particularly useful in solid-state characterization to differentiate between polymorphs, which often exhibit distinct IR spectra in the fingerprint region.

Stability and Degradation Profile

Understanding the stability of sertraline is crucial for determining appropriate storage conditions and shelf-life. Forced degradation studies, conducted under conditions stipulated by the International Council for Harmonisation (ICH), reveal the molecule's intrinsic stability.

Studies on Sertraline Hydrochloride have shown that it is generally stable under hydrolytic (acidic, basic, neutral) and thermal stress conditions.[19][20] However, it is susceptible to degradation under oxidative and photolytic conditions.[19][20] Direct photolysis has been identified as a degradation pathway.[21] The degradation can involve processes like dehydrogenation, demethylation, and hydrolysis, ultimately leading to the formation of sertraline ketone and other products.[22] While these studies primarily focus on the active isomer, similar degradation pathways can be anticipated for the (1S,4R) isomer due to the identical chemical structure and functional groups.

(1S,4R)-Sertraline as a Pharmaceutical Impurity

In the synthesis of Sertraline HCl, all four stereoisomers can potentially be formed.[3] The synthetic route typically involves the reduction of an imine intermediate, which can lead to a mixture of cis and trans diastereomers. A subsequent resolution step, often using a chiral resolving agent like D-(-)-mandelic acid, is employed to isolate the desired (1S,4S) enantiomer.[3][23]

The (1S,4R) isomer is a key process-related impurity that must be monitored. Pharmacopoeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) set strict limits on the levels of stereoisomeric and other impurities in the final drug product.[1][24][25] Therefore, having a well-characterized reference standard of (1S,4R)-Sertraline Hydrochloride is essential for the validation of analytical methods used for quality control.[6]

Experimental Protocols

The following section provides a representative, detailed methodology for a key analytical workflow. This protocol is a self-validating system; the system suitability tests ensure the chromatographic system is performing adequately before sample analysis.

Protocol 1: Chiral HPLC Method for Enantiomeric Purity

This protocol describes a method for separating the four stereoisomers of Sertraline, enabling the quantification of the (1S,4R) isomer in a bulk sample.

1. Objective: To determine the enantiomeric purity of a Sertraline HCl sample, specifically quantifying the (1S,4R)-trans-isomer impurity.

2. Materials & Reagents:

-

Sertraline HCl Sample

-

(1S,4R)-Sertraline HCl Reference Standard

-

Hexane (HPLC Grade)

-

Isopropyl Alcohol (IPA, HPLC Grade)

-

Ethanol (HPLC Grade)

-

Diethylamine (DEA)

3. Chromatographic Conditions:

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Hexane:IPA:Ethanol:DEA (850:100:50:0.1 v/v/v/v)[15]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 215 nm

-

Injection Volume: 10 µL

4. Solution Preparation:

-

Sample Solution (0.3 mg/mL): Accurately weigh about 30 mg of the Sertraline HCl sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Reference Standard Solution (for peak identification): Prepare a solution of (1S,4R)-Sertraline HCl in the mobile phase.

-

System Suitability Solution (Resolution Check): Prepare a solution containing all four isomers or, at minimum, the (1S,4S) and (1S,4R) isomers to demonstrate adequate separation.

5. Workflow:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the System Suitability Solution. The resolution between the (1S,4S) and the adjacent eluting peak (typically the (1R,4R) isomer) and between the trans isomers must be greater than 1.5.

-

Inject a blank (mobile phase) to ensure no interfering peaks are present.

-

Inject the Sample Solution in replicate (e.g., n=6).

-

Identify the (1S,4R) peak based on the retention time obtained from the reference standard injection.

-

Calculate the percentage of the (1S,4R) impurity using the area normalization method, assuming equal response factors.

Visualizations

Diagram 1: Stereoisomers of Sertraline

The following diagram illustrates the relationship between the four stereoisomers of Sertraline, highlighting the cis/trans diastereomeric pairs and their respective enantiomers.

Caption: Relationship between the four stereoisomers of Sertraline.

Diagram 2: Analytical Workflow for Impurity Profiling

This diagram outlines the logical flow for identifying and quantifying the (1S,4R) isomer as an impurity in a bulk drug sample.

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Sertraline | C17H17Cl2N | CID 68617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. (1S,4R) Sertraline Hydrochloride | C17H18Cl3N | CID 46782916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | 79896-31-4 [chemicalbook.com]

- 8. Sertraline Hydrochloride | C17H18Cl3N | CID 63009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 79896-31-4 [m.chemicalbook.com]

- 10. Sertraline [drugfuture.com]

- 11. US5248699A - Sertraline polymorph - Google Patents [patents.google.com]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 13. US6872853B1 - Polymorphic forms of sertraline hydrochloride - Google Patents [patents.google.com]

- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. rjptonline.org [rjptonline.org]

- 17. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. employees.csbsju.edu [employees.csbsju.edu]

- 22. researchgate.net [researchgate.net]

- 23. US20080114188A1 - Processes for preparing sertraline - Google Patents [patents.google.com]

- 24. synthinkchemicals.com [synthinkchemicals.com]

- 25. Sertraline Hydrochloride [doi.usp.org]

For Researchers, Scientists, and Drug Development Professionals

Sources

- 1. Sertraline Hydrochloride | C17H18Cl3N | CID 63009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wjpsonline.com [wjpsonline.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6506940B1 - Process for converting stereoisomers of sertraline into sertraline - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. rjptonline.org [rjptonline.org]

- 8. This compound | C17H18Cl3N | CID 46782916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. glppharmastandards.com [glppharmastandards.com]

- 10. Non-covalent interactions between sertraline stereoisomers and 2-hydroxypropyl-β-cyclodextrin: a quantum chemistry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sertraline | C17H17Cl2N | CID 68617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Sertraline (PIM 177) [inchem.org]

- 13. env.go.jp [env.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bot Verification [rasayanjournal.co.in]

- 18. researchgate.net [researchgate.net]

- 19. swgdrug.org [swgdrug.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. US6500987B1 - Sertraline hydrochloride polymorphs - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

The Serendipitous Path to a Stereochemically Pure Antidepressant: A Technical Guide to the Discovery and History of Sertraline Stereoisomers

This in-depth technical guide delves into the scientific journey of Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI). We will explore its serendipitous discovery, the critical role of stereochemistry in its therapeutic action, and the evolution of synthetic and analytical methodologies that enabled the production of a single, potent stereoisomer. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Sertraline's origins and the chemical intricacies that define its efficacy and safety.

A Fortuitous Discovery: From Neuroleptics to a Novel Antidepressant

The story of Sertraline begins not with a targeted search for an antidepressant, but with research into a class of compounds known as neuroleptics in the 1970s at Pfizer.[1] Scientists, including Kenneth Koe and Willard Welch, were investigating a series of compounds based on tametraline.[1][2][3] During this exploration, they serendipitously discovered a potent serotonin reuptake inhibitor within this series.[1] This pivotal finding shifted the research focus and ultimately led to the development of Sertraline.

The initial work involved synthesizing and testing various derivatives of the tametraline series.[2][3] Koe and Welch were intrigued by the potential to modify these compounds to selectively block the reuptake of serotonin, a neurotransmitter known to be involved in mood regulation.[2] Their persistence led to the synthesis of a compound with two chlorine atoms in specific positions on the phenyl ring, which exhibited very interesting properties.[2] This compound, which would later be named Sertraline, demonstrated highly selective and potent inhibition of serotonin reuptake.[3][4]

The journey from this initial discovery to a marketable drug was a lengthy one. The first paper on the new compound was published by Koe in 1983.[2][3] After extensive preclinical and clinical development, Sertraline, marketed under the brand name Zoloft®, received FDA approval in 1991 for the treatment of major depressive disorder.[1][5][6] Its patent was granted in 1985.[7]

The Central Role of Stereochemistry: Unlocking Therapeutic Efficacy

Sertraline's molecular structure possesses two chiral centers, which gives rise to four possible stereoisomers: two pairs of enantiomers (cis and trans).[5][8][9] The therapeutic efficacy of Sertraline is critically dependent on its specific stereochemistry.[1] The clinically effective and marketed form is the (+)-cis-(1S, 4S)-enantiomer.[5][8]

The other stereoisomers are considered impurities and exhibit different pharmacological profiles.[8][10] For instance, the (+)-trans-(1R, 4S)-enantiomer is a potent inhibitor of serotonin, dopamine, and norepinephrine, while the (-)-trans-(1S, 4R)-enantiomer is more selective for norepinephrine inhibition.[5] The (+)-cis-(1S, 4S) enantiomer was ultimately selected for therapeutic use due to its superior selectivity for serotonin uptake inhibition.[5] This high degree of stereoselectivity underscores the importance of precise chemical synthesis and purification in the manufacturing of Sertraline.

The Synthetic Challenge: From Racemic Mixtures to Stereoselective Synthesis

The initial synthesis of Sertraline produced a racemic mixture of the cis and trans isomers. A key step in the early synthesis involved the reaction of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with methylamine to form the corresponding Schiff base, which was then reduced.[11] This reduction, however, was not stereoselective and yielded a mixture of isomers.

The critical challenge for the commercial viability of Sertraline was the development of a stereoselective synthesis that would predominantly yield the desired (+)-cis-(1S, 4S) isomer, or a method for efficiently resolving the racemic mixture.

Classical Resolution: The Power of Chiral Resolving Agents

One of the earliest and most effective methods for obtaining the enantiomerically pure (+)-cis-(1S, 4S)-Sertraline was through classical resolution of the racemic cis-amine. This process involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

A widely used resolving agent for Sertraline is D-(−)-mandelic acid .[12][13] The process involves reacting the racemic cis-Sertraline with D-(−)-mandelic acid to form two diastereomeric salts. The salt of the desired (+)-cis-(1S, 4S)-Sertraline with D-(−)-mandelic acid is less soluble and crystallizes out of the solution, allowing for its separation.

Experimental Protocol: Classical Resolution of cis-Sertraline with D-(−)-mandelic acid

-

Salt Formation: Dissolve the racemic cis-(±)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-naphthalenamine in a suitable solvent (e.g., ethanol).

-

Addition of Resolving Agent: Add a solution of D-(−)-mandelic acid in the same solvent to the Sertraline solution.

-

Crystallization: Allow the mixture to cool, inducing the crystallization of the less soluble diastereomeric salt, (+)-cis-Sertraline-D-mandelate.

-

Isolation: Filter the crystals and wash with a small amount of cold solvent to remove impurities.

-

Liberation of the Free Base: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide) to liberate the enantiomerically pure (+)-cis-(1S, 4S)-Sertraline free base.

-

Extraction and Purification: Extract the free base with an organic solvent and purify further if necessary.

Stereoselective Synthesis: A More Efficient Approach

While classical resolution is effective, stereoselective synthesis offers a more efficient and cost-effective route to the desired enantiomer by minimizing the formation of unwanted isomers. Over the years, several stereoselective synthetic strategies have been developed.

One notable approach involves the stereoselective reduction of the imine intermediate, 4-(3,4-Dichlorophenyl)-3,4-dihydro-N-methyl-1(2H)-naphthalenimine.[12] This can be achieved through catalytic hydrogenation using specific catalysts and conditions that favor the formation of the cis isomer. For example, hydrogenation using palladium on calcium carbonate (Pd/CaCO3) has been shown to be highly stereoselective for the cis product.[12]

Further advancements have focused on enantioselective synthesis, which directly produces the desired (+)-cis-(1S, 4S) enantiomer, eliminating the need for a separate resolution step. These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the reaction.

Analytical Techniques for Stereoisomer Separation and Quantification

The development and quality control of Sertraline rely heavily on analytical methods capable of separating and quantifying its stereoisomers. This is crucial to ensure the enantiomeric purity of the final drug product, as the presence of other stereoisomers can affect its efficacy and safety profile.[10]

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the chiral separation of Sertraline.[14][15] This is typically achieved using a chiral stationary phase (CSP) that can differentiate between the enantiomers.

Common Chiral Stationary Phases for Sertraline Analysis:

| Chiral Stationary Phase (CSP) | Description |

| Lux Amylose-1 | A polysaccharide-based CSP effective for the enantiomeric separation of Sertraline and its enantiomeric impurity.[16] |

| CHIRALPAK AD-H | Another widely used amylose-based CSP for the separation of Sertraline stereoisomers.[16] |

| Dimethylated beta-cyclodextrin | A cyclodextrin-based CSP that has been shown to separate not only the enantiomers of Sertraline but also its process-related chiral impurities.[14][15] |

| Chiral AGP | A protein-based CSP used in reversed-phase HPLC for the quantitation of the cis-(1R,4R) enantiomer in Sertraline hydrochloride.[10] |

Experimental Protocol: Chiral HPLC Separation of Sertraline Enantiomers

-

Column: A chiral column, such as Lux Amylose-1 or a dimethylated beta-cyclodextrin column.

-

Mobile Phase: A mixture of organic solvents (e.g., n-hexane, isopropanol, ethanol) and a basic additive (e.g., diethylamine) for normal-phase chromatography, or a buffered aqueous solution with an organic modifier (e.g., acetonitrile, methanol) for reversed-phase chromatography.[10]

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where Sertraline absorbs, such as 220 nm or 275 nm.[10]

-

Sample Preparation: Dissolve the Sertraline sample in a suitable solvent and inject it into the HPLC system.

-

Data Analysis: The different stereoisomers will elute at different retention times, allowing for their identification and quantification.

Conclusion: A Legacy of Scientific Innovation

The story of Sertraline is a testament to the power of serendipity in scientific discovery, the critical importance of stereochemistry in drug action, and the continuous innovation in synthetic and analytical chemistry. From its unexpected origins in neuroleptic research to its current status as a cornerstone of depression treatment, the journey of Sertraline highlights the intricate interplay between chemical structure and biological activity. The development of robust methods for stereoselective synthesis and chiral separation has been paramount to delivering a safe and effective medication to millions of patients worldwide. The ongoing research and development in this field continue to refine these processes, ensuring the quality and purity of this essential medicine.

References

-

Chiral Separation of Sertraline Hydrochloride on LUX - Phenomenex. (2022, May 20). Phenomenex. [Link]

-

Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. (2024, September 27). MDPI. [Link]

- Dighe, V., Pawaskar, P., Adhyapak, S., Shambhu, N., & Mestry, D. (n.d.). A Validated RP-HPLC Method for the Quantitation of Sertraline 1R4R cis Enantiomer in Bulk Drug and Tablets. International Journal of Pharmaceutical Sciences and Research.

-

Chirality of antidepressive drugs: an overview of stereoselectivity. (n.d.). PubMed Central. [Link]

-

Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC. (2009, October 15). PubMed. [Link]

-

Enantioseparation strategies for sertraline by instrumental and crystallization-based techniques: An important issue in quality control. (2025, August 9). ResearchGate. [Link]

- Highly Steroselective Synthesis of Sertraline. (n.d.).

-

Improved Industrial Synthesis of Antidepressant Sertraline. (n.d.). American Chemical Society. [Link]

-

The Journey of Sertraline Hydrochloride: From Discovery to Global Pharmaceutical Staple. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Improved industrial synthesis of antidepressant sertraline. (n.d.). Semantic Scholar. [Link]

-

Improved synthesis of sertraline hydrochloride. (2025, August 7). ResearchGate. [Link]

-

Synthesis of (+)-Sertraline. (n.d.). Thieme. [Link]

-

Sertraline. (n.d.). Wikipedia. [Link]

-

PFIZER SEEKS EXCLUSIVITY FOR ZOLOFT THROUGH 2005: ROLL CALL OF REQUESTS FOR PATENT EXTENSIONS BASED ON LENGTHY FDA REGULATORY REVIEW PERIODS. (1992, June 15). The Pink Sheet. [Link]

-

Development of the commercial process for Zoloft/sertraline. (n.d.). PubMed. [Link]

- PROCESS FOR THE PREPARATION OF SERTRALINE. (n.d.).

- Sertraline oral concentrate. (n.d.).

-

Clinical Pharmacology of SSRI's: Rational Drug Discovery and SSRIs. (n.d.). Preskorn. [Link]

-

The Architect of Zoloft. (2015, December 1). Reed Magazine. [Link]

-

Development and discovery of SSRI drugs. (n.d.). Wikipedia. [Link]

-

Discovery and preclinical development of the serotonin reuptake inhibitor sertraline. (n.d.). Semantic Scholar. [Link]

-

Pfizer. (n.d.). Wikipedia. [Link]

-

Development of the Commercial Process for Zoloft/Sertraline. (2025, August 7). ResearchGate. [Link]

-

Sertraline Hydrochloride. (n.d.). Patsnap Synapse. [Link]

-

Kenneth Koe. (n.d.). Wikipedia. [Link]

-

Willard M. Welch's research works. (n.d.). ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Architect of Zoloft - Reed Magazine - Reed College [reed.edu]

- 3. Kenneth Koe - Wikipedia [en.wikipedia.org]

- 4. Development and discovery of SSRI drugs - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Sertraline - Wikipedia [en.wikipedia.org]

- 7. PFIZER SEEKS EXCLUSIVITY FOR ZOLOFT THROUGH 2005: ROLL CALL OF REQUESTS FOR PATENT EXTENSIONS BASED ON LENGTHY FDA REGULATORY REVIEW PERIODS [insights.citeline.com]

- 8. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rjptonline.org [rjptonline.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US20070260090A1 - Highly Steroselective Synthesis of Sertraline - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chiral Separation of Sertraline Hydrochloride on LUX | Phenomenex [phenomenex.com]

An In-depth Technical Guide to the Mechanism of Action of (1S,4R)-Sertraline Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

(1S,4R)-Sertraline Hydrochloride is a cornerstone therapeutic agent, classified primarily as a selective serotonin reuptake inhibitor (SSRI).[1][2] While its clinical efficacy in treating major depressive disorder, obsessive-compulsive disorder, and various anxiety disorders is well-established, a superficial understanding of its mechanism as merely a "serotonin blocker" is insufficient for the scientific community.[1][3] This guide provides a comprehensive, in-depth analysis of sertraline's molecular and cellular actions. We will dissect its high-affinity interaction with the serotonin transporter (SERT), explore its clinically relevant secondary pharmacological activities at the dopamine transporter (DAT) and sigma-1 (σ₁) receptors, and map the downstream signaling cascades that are modulated by these interactions. The narrative is grounded in field-proven experimental methodologies, providing not just the "what" but the "why" behind its complex pharmacological profile.

Primary Pharmacodynamic Target: The Serotonin Transporter (SERT)

The principal mechanism of action for sertraline is the potent and selective inhibition of the serotonin transporter (SERT), a protein encoded by the SLC6A4 gene.[4][5] SERT is a presynaptic membrane protein responsible for clearing serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft, thereby terminating its signaling.[3][6]

By binding to SERT with high affinity, sertraline allosterically inhibits this reuptake process.[7] This blockade leads to an acute increase in the concentration and dwell time of serotonin in the synapse, enhancing serotonergic neurotransmission.[3] This potentiation of 5-HT signaling is believed to be the primary driver of its therapeutic effects in mood and anxiety disorders.[8]

Binding Affinity Profile

Sertraline's selectivity for SERT over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), is a defining feature. However, it is unique among SSRIs for its notable affinity for DAT.

| Target Transporter | Sertraline Kᵢ (nM) | Reference |

| Serotonin Transporter (SERT) | 0.29 | [9] |

| Dopamine Transporter (DAT) | 25 | [9] |

| Norepinephrine Transporter (NET) | 420 | [9] |

| Kᵢ (Inhibition Constant): A measure of binding affinity; a smaller value indicates stronger binding. |

The data clearly illustrates that sertraline is approximately 86-fold more selective for SERT over DAT and over 1400-fold more selective for SERT over NET.[9]

Visualizing the Primary Mechanism

The following diagram illustrates the fundamental action of sertraline at the serotonergic synapse.

Caption: Sertraline blocks the SERT on the presynaptic neuron, increasing synaptic 5-HT.

Secondary Pharmacological Targets: Beyond SERT

A comprehensive understanding of sertraline's mechanism requires acknowledging its interactions with other key neural targets. These secondary actions distinguish it from other SSRIs and may contribute to its unique clinical profile.

Dopamine Transporter (DAT) Inhibition

Uniquely among most SSRIs, sertraline demonstrates a relatively high affinity for the dopamine transporter (DAT), with a Kᵢ value of 25 nM.[9][10] This has led to its description as a potential serotonin-dopamine reuptake inhibitor (SDRI), particularly at higher clinical doses.[9]

The clinical significance of this DAT inhibition has been debated. While its affinity for DAT is substantial, sertraline is highly plasma protein-bound (98.5%).[9][11] This means only a small fraction of the drug is free and bioactive. However, PET imaging studies suggest that at typical clinical doses (e.g., 150 mg), sertraline may occupy ~17-20% of DATs, a level comparable to that of the NDRI bupropion.[11][12] This moderate DAT blockade may contribute to its efficacy, as dopamine is implicated in the pathophysiology of depression.[9]

Sigma-1 (σ₁) Receptor Interaction

Sertraline also binds to sigma-1 (σ₁) receptors, with reported Kᵢ values in the nanomolar range.[11][13] The σ₁ receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it plays a critical role in regulating cellular stress and neuroplasticity.[14]

Studies suggest sertraline acts as a σ₁ receptor inverse agonist.[14][15] This interaction has been shown to:

-

Inhibit N-methyl-D-aspartate receptor (NMDAR) synaptic responses, specifically at GluN2B-containing receptors.[14]

-

Modulate long-term potentiation (LTP) in the hippocampus.[14][16]

-

Influence the synthesis of endogenous neurosteroids, which are homeostatic regulators of cellular stress.[14][16]

The role of σ₁ receptors in the pharmacology of sertraline is an active area of research, but it may be linked to both therapeutic effects and potential side effects.[11][17]

Downstream Molecular and Cellular Effects

The initial interactions at transporters and receptors trigger a cascade of downstream cellular changes that evolve over time with chronic treatment.

Modulation of the AMPK-mTOR Signaling Pathway

Recent evidence indicates that sertraline can induce autophagy, a cellular process for degrading and recycling cellular components. Mechanistically, sertraline has been shown to bind to the mitochondrial voltage-dependent anion channel 1 (VDAC1).[18] This interaction can lead to a reduction in cellular ATP levels, which in turn activates AMP-activated protein kinase (AMPK) and inhibits the downstream mechanistic target of rapamycin (mTOR) signaling pathway.[18][19] The inhibition of mTOR is a key step in initiating autophagy. This pathway may be relevant to sertraline's neuroprotective effects and its potential application in other diseases.[18]

Caption: Sertraline's interaction with VDAC1 can trigger autophagy via the AMPK-mTOR pathway.

Effects on Ion Channels and Neuronal Excitability

Beyond its classical targets, sertraline has been shown to inhibit several voltage-gated ion channels, an action independent of its SSRI activity.

-

Presynaptic Na⁺ Channels: In isolated nerve endings, sertraline inhibits presynaptic Na⁺ channels, which can reduce the release of neurotransmitters like glutamate and GABA.[20]

-

Cardiac Ion Channels: Sertraline can block various cardiac ion channels, including Kv1.5.[21] This has been investigated as a potential mechanism for rare cardiac side effects.[21][22]

Synaptogenesis and Synaptic Efficacy

Electrophysiological studies have demonstrated that sertraline can reduce the efficacy of synaptic transmission at cholinergic synapses and decrease the incidence of synaptogenesis between cultured neurons.[23] These "off-target" synaptic effects highlight the drug's complex influence on neuronal connectivity and function, which may contribute to both therapeutic outcomes and side effects.[23]

Experimental Protocols for Mechanistic Investigation

The trustworthiness of these mechanistic claims is built upon robust and reproducible experimental protocols. Below are representative methodologies for characterizing the interaction of a compound like sertraline with its primary target.

Protocol: Competitive Radioligand Binding Assay for SERT

This assay determines the binding affinity (Kᵢ) of sertraline for the serotonin transporter by measuring its ability to compete with a known high-affinity radioligand.

Objective: To quantify the affinity of sertraline for SERT expressed in a cellular membrane preparation.

Materials:

-

Radioligand: [³H]Citalopram (a high-affinity SERT ligand).[24]

-

Test Compound: (1S,4R)-Sertraline Hydrochloride, serially diluted.

-

Membrane Preparation: Membranes from HEK293 cells stably expressing human SERT.

-

Assay Buffer: Tris-HCl buffer with appropriate salts.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled SERT ligand (e.g., 10 µM Fluoxetine).

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Step-by-Step Methodology:

-

Preparation: Thaw frozen cell membrane aliquots on ice. Dilute membranes in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Compound Addition: Add serial dilutions of sertraline (typically spanning 10 concentrations over a 5-log unit range) to the appropriate wells.[25]

-

Control Wells:

-

Total Binding: Add vehicle (buffer) instead of sertraline.

-

Non-specific Binding (NSB): Add a saturating concentration of a non-labeled competitor (e.g., Fluoxetine).[24]

-

-

Radioligand Addition: Add [³H]Citalopram to all wells at a fixed concentration (typically near its Kₔ value).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of sertraline.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of sertraline that inhibits 50% of the specific binding).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay to determine Kᵢ.

Protocol: Neurotransmitter Uptake Inhibition Assay

This functional assay measures how sertraline inhibits the actual transport of serotonin into cells.

Objective: To determine the functional potency (IC₅₀) of sertraline in blocking serotonin uptake.

Materials:

-

Cells: JAR cells (which endogenously express SERT) or HEK293 cells stably expressing hSERT.[26]

-

Radiotracer: [³H]Serotonin ([³H]5-HT).

-

Inhibitors: Sertraline and a non-specific uptake blocker for control (e.g., 10 µM indatraline).

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

Step-by-Step Methodology:

-

Cell Plating: Plate cells in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash cells with KRH buffer. Pre-incubate the cells for 10-15 minutes with various concentrations of sertraline or control compounds.

-

Uptake Initiation: Add [³H]5-HT to each well to initiate the uptake reaction.

-

Incubation: Incubate at 37°C for a short, defined period (e.g., 5-10 minutes) that falls within the linear range of uptake.

-

Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold KRH buffer.

-

Cell Lysis: Lyse the cells to release the internalized [³H]5-HT.

-

Quantification: Transfer the lysate to a scintillation vial and measure the radioactivity.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of [³H]5-HT uptake against the log concentration of sertraline.

Conclusion

The mechanism of action of (1S,4R)-Sertraline Hydrochloride is multifaceted and extends significantly beyond its primary classification as a selective serotonin reuptake inhibitor. While its high-affinity blockade of SERT is the undisputed cornerstone of its therapeutic activity, a complete scientific understanding must incorporate its secondary, yet pharmacologically significant, interactions with the dopamine transporter and sigma-1 receptors. These interactions likely contribute to its distinct clinical profile. Furthermore, the downstream consequences of these binding events—including the modulation of critical signaling pathways like AMPK-mTOR, alterations in ion channel function, and impacts on synaptic plasticity—reveal a complex web of cellular effects that unfold during treatment. This in-depth perspective is crucial for guiding future research, optimizing therapeutic strategies, and exploring the potential for repurposing this well-established molecule for new indications.

References

-

Sertraline - Wikipedia. Wikipedia. [Link]

-

Sertraline Pathway, Pharmacokinetics - ClinPGx. PharmGKB. [Link]

-

What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? - Dr.Oracle. Dr. Oracle. [Link]

-

Antidepressant drug sertraline modulates AMPK-MTOR signaling-mediated autophagy via targeting mitochondrial VDAC1 protein. PubMed Central. [Link]

-

Serotonin–dopamine reuptake inhibitor - Wikipedia. Wikipedia. [Link]

-

How significant is sertraline's dopaminergic activity? : r/Psychiatry - Reddit. Reddit. [Link]

-

PharmGKB summary: sertraline pathway, pharmacokinetics. PubMed Central. [Link]

-

ZOLOFT - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]

-

Sertraline inhibits mTOR signaling in a dose- and time-dependent... - ResearchGate. ResearchGate. [Link]

-

Sertraline: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

-

The Pharmacology of Sigma-1 Receptors. PubMed Central. [Link]

-

Sertraline treatment influences [18F]FE-PE2I PET imaging for Parkinsonism. PubMed Central. [Link]

-

What are the molecular and cellular mechanisms underlying the therapeutic effects of Sertraline Hydrochloride? R Discovery. [Link]

-

Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed Central. [Link]

-

Sertraline - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

-

Sertraline, an Antidepressant, Induces Apoptosis in Hepatic Cells Through the Mitogen-Activated Protein Kinase Pathway. Toxicological Sciences. [Link]

-

PRODUCT MONOGRAPH SERTRALINE. Sandoz. [Link]

-

What is the mechanism of Sertraline Hydrochloride? Patsnap Synapse. [Link]

-

Clinical pharmacokinetics of sertraline. PubMed. [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

-

Analysis of SERT expression/binding sites by radioligand saturation... - ResearchGate. ResearchGate. [Link]

-

Sertraline | C17H17Cl2N | CID 68617. PubChem. [Link]

-

(PDF) Selective inhibition of the serotonin transporter in the treatment of depression: Sertraline, fluoxetine and citalopram. ResearchGate. [Link]

-

9 Sertraline (Zoloft) Interactions You Should Know About. GoodRx. [Link]

-

Sertraline (Zoloft): Uses & Side Effects. Cleveland Clinic. [Link]

-

Sertraline (oral route) - Side effects & dosage. Mayo Clinic. [Link]

-

Sertraline (Zoloft) Overview: Uses, Side Effects, Dosage, and More. Healthline. [Link]

-

The Antidepressant Sertraline Reduces Synaptic Transmission Efficacy and Synaptogenesis Between Identified Lymnaea Neurons. Frontiers in Physiology. [Link]

-

Blockade of Kv1.5 channels by the antidepressant drug sertraline. PubMed Central. [Link]

-

Sertraline modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids. PubMed Central. [Link]

-

Role of SSRI Sertraline in Nondepressive Patients with Chronic HF. Medscape. [Link]

-

Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Radioligand Binding Assays & Fluorescence Polarization. Sygnature Discovery. [Link]

-

Can Sertraline Induced Constipation be Sigma 1 Receptors Mediated and Dose Depended? R Discovery. [Link]

-

Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology. [Link]

-

Mapping serotonin dynamics in the living brain. MIT News. [Link]

-

Sertraline modulates hippocampal plasticity and learning via sigma 1 receptors, cellular stress and neurosteroids. bioRxiv. [Link]

-

Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications. PubMed Central. [Link]

-

Whole-Brain Longitudinal Profiling of Serotonergic Reuptake Inhibition. bioRxiv. [Link]

-

Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods. PubMed Central. [Link]

-

Wide Spectrum of Inhibitory Effects of Sertraline on Cardiac Ion Channels. PubMed Central. [Link]

-

Sertraline inhibits pre-synaptic Na⁺ channel-mediated responses in hippocampus-isolated nerve endings. PubMed. [Link]

Sources

- 1. Sertraline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Sertraline | C17H17Cl2N | CID 68617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]

- 4. ClinPGx [clinpgx.org]

- 5. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 10. Sertraline treatment influences [18F]FE-PE2I PET imaging for Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sertraline - Wikipedia [en.wikipedia.org]

- 12. reddit.com [reddit.com]

- 13. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sertraline modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]

- 18. Antidepressant drug sertraline modulates AMPK-MTOR signaling-mediated autophagy via targeting mitochondrial VDAC1 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Sertraline inhibits pre-synaptic Na⁺ channel-mediated responses in hippocampus-isolated nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Blockade of Kv1.5 channels by the antidepressant drug sertraline - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Wide Spectrum of Inhibitory Effects of Sertraline on Cardiac Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | The Antidepressant Sertraline Reduces Synaptic Transmission Efficacy and Synaptogenesis Between Identified Lymnaea Neurons [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. giffordbioscience.com [giffordbioscience.com]

- 26. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of (1S,4R)-Sertraline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereoisomeric Purity in Sertraline

Sertraline Hydrochloride, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of various depressive and anxiety disorders. The molecule possesses two chiral centers, giving rise to four possible stereoisomers: (1S,4S), (1R,4R), (1S,4R), and (1R,4S). The therapeutic efficacy of sertraline is primarily attributed to the (1S,4S)-cis isomer.[1] Consequently, the other stereoisomers, including (1S,4R)-Sertraline Hydrochloride, are considered impurities that must be carefully monitored and controlled during the manufacturing process to ensure the safety and efficacy of the final drug product.

This technical guide provides a comprehensive overview of the spectroscopic data for Sertraline Hydrochloride, with a special focus on the characterization of the (1S,4R) diastereomer. Understanding the distinct spectroscopic signatures of each stereoisomer is paramount for the development of robust analytical methods for quality control in the pharmaceutical industry. We will delve into the principles behind the spectroscopic techniques and provide practical, field-proven insights into the interpretation of the data.

Molecular Structure of Sertraline Stereoisomers

The four stereoisomers of Sertraline are grouped into two pairs of enantiomers: the cis isomers ((1S,4S) and (1R,4R)) and the trans isomers ((1S,4R) and (1R,4S)). The relative orientation of the methylamino group at C1 and the dichlorophenyl group at C4 determines whether the isomer is cis or trans.

A simplified representation of the four stereoisomers of Sertraline.

Spectroscopic Profile of (1S,4S)-Sertraline Hydrochloride

As the active pharmaceutical ingredient, the spectroscopic data for (1S,4S)-Sertraline Hydrochloride is well-established. This data serves as a crucial reference for the identification and characterization of its stereoisomeric impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about their chemical environment and spatial relationships.

¹H NMR Data for (1S,4S)-Sertraline Hydrochloride

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20-7.50 | m | 7H | Aromatic protons |

| 4.52 | t | 1H | H1 |

| 4.20 | t | 1H | H4 |

| 2.85 | s | 3H | N-CH₃ |

| 1.90-2.30 | m | 4H | H2, H3 |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Data for (1S,4S)-Sertraline Hydrochloride

| Chemical Shift (ppm) | Assignment |

| 147.8 | Aromatic C |

| 137.8 | Aromatic C |

| 137.4 | Aromatic C |

| 132.1 | Aromatic C |

| 130.6 | Aromatic C |

| 128.1 | Aromatic C |

| 126.3 | Aromatic C |

| 125.8 | Aromatic C |

| 44.7 | C1 |

| 33.0 | C4 |

| 29.5 | N-CH₃ |

| 20.6 | C2/C3 |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands for Sertraline Hydrochloride

| Wavenumber (cm⁻¹) | Functional Group |

| 3461 | N-H stretch |

| 2971 | C-H stretch (N-CH₂) |

| 1740 | C=O stretch (from potential impurities or excipients) |

| 1369 | C-H bend (alkane) |

| 1211 | C-N stretch |

| 902 | C-H bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. The fragmentation pattern can also provide structural information.

Mass Spectrometry Data for Sertraline

| m/z | Interpretation |

| 306.08108 | [M+H]⁺ (Molecular ion) |

| 275.03888 | [M-NHCH₃]⁺ |

| 158.97628 | Dichlorophenyl fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions in a molecule. Sertraline Hydrochloride exhibits absorption maxima in the UV region, which is useful for its quantification in pharmaceutical formulations.

UV Absorption Maxima for Sertraline Hydrochloride

| Wavelength (nm) |

| ~274 |

| ~266 |

Characterization of (1S,4R)-Sertraline Hydrochloride

The primary challenge in the analysis of (1S,4R)-Sertraline Hydrochloride is its separation from the other stereoisomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most effective technique for this purpose.

Chiral HPLC for the Separation of Sertraline Stereoisomers

The separation of the four stereoisomers of sertraline can be achieved on a chiral stationary phase, such as one based on amylose tris(3-chloro-5-methylphenylcarbamate), under reversed-phase conditions.[1] The different interactions of the stereoisomers with the chiral stationary phase lead to different retention times, allowing for their separation and quantification.

Expected Elution Order in Chiral HPLC:

The exact elution order will depend on the specific chiral column and mobile phase used. However, a typical separation would resolve all four stereoisomers.

Expected Spectroscopic Differences for (1S,4R)-Sertraline Hydrochloride

While detailed, publicly available spectra for pure (1S,4R)-Sertraline Hydrochloride are scarce, we can predict some key differences in its NMR spectrum compared to the (1S,4S) isomer based on their different stereochemistry.

¹H NMR:

The most significant differences are expected in the chemical shifts and coupling constants of the protons at the chiral centers (H1 and H4) and the adjacent methylene protons (H2 and H3). In the trans isomer, the spatial relationship between H1 and the adjacent H2 protons, and between H4 and the adjacent H3 protons, is different from that in the cis isomer. This will result in different dihedral angles and, consequently, different vicinal coupling constants (³J).

A patent for the synthesis of sertraline notes a distinction in the ¹H-NMR spectrum between the cis and trans isomers after N-formylation. For the (1S,4S) cis-isomer, the H4 proton appears as a multiplet at δ = 4.19-4.27 ppm, while for the (1S,4R) trans-isomer, it is observed as a multiplet at δ = 4.05-4.14 ppm.[2] This demonstrates that NMR can be a powerful tool for distinguishing between these diastereomers.

¹³C NMR:

The chemical shifts of the carbons in the tetralin ring, particularly C1, C2, C3, and C4, are also expected to differ between the cis and trans isomers due to the different steric environments.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of Sertraline Hydrochloride, based on information from the United States Pharmacopeia (USP) and other scientific literature.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate and quantify Sertraline Hydrochloride and its stereoisomeric impurities.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A chiral stationary phase column suitable for the separation of stereoisomers.

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile, methanol) and a buffer. The exact composition should be optimized for the specific column.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where sertraline has significant absorbance (e.g., 210 nm or 275 nm).

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in Sertraline Hydrochloride.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of Sertraline.

-

Instrumentation: A mass spectrometer, often coupled with a gas or liquid chromatograph (GC-MS or LC-MS).

-

Ionization: Electrospray ionization (ESI) is commonly used for LC-MS analysis.

-

Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular ion and in product ion scan mode to study the fragmentation.

UV-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the concentration of Sertraline Hydrochloride in a solution.

-

Instrumentation: A UV-Vis spectrophotometer.

-

Solvent: A suitable solvent that does not absorb in the region of interest (e.g., methanol, ethanol).

-

Procedure: Prepare a series of standard solutions of known concentrations and measure their absorbance at the wavelength of maximum absorption. Create a calibration curve and use it to determine the concentration of the unknown sample.

Visualizations

Workflow for the Spectroscopic Analysis of Sertraline Hydrochloride and its Stereoisomers.

Conclusion

The comprehensive spectroscopic characterization of (1S,4R)-Sertraline Hydrochloride is a critical aspect of quality control in the pharmaceutical industry. While detailed public data for this specific diastereomer is limited, a thorough understanding of the spectroscopic profile of the active (1S,4S) isomer, combined with the use of powerful chiral separation techniques and a knowledge of the expected spectral differences, allows for its effective identification and control. The methodologies and insights provided in this guide are intended to support researchers and drug development professionals in ensuring the stereoisomeric purity, and thus the safety and efficacy, of Sertraline Hydrochloride.

References

- Anerao, A., Telange, V., Bondre, N., John, S., & Dighe, V. (2016). Synthesis, Characterization, Identification and Quantification of Sertraline Hydrochloride Related Impurities. Medicinal Chemistry (Los Angeles), 6(11), 674-681.

- Bondre, N., Pradhan, N., Telange, V., Dashpute, V., Pol, S., & Aher, S. (2017). Synthesis, characterization and identification of sertraline hydrochloride related impurities. World Journal of Pharmaceutical Sciences, 5(1), 54-57.

- Dighe, V., Pawaskar, P., Adhyapak, S., Shambhu, N., & Mestry, D. (n.d.).

- Rossetti, V., D'Acquarica, I., Gatti, F., & Villani, C. (2021). Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product. Journal of Pharmaceutical Analysis, 11(3), 324-331.

-

SWGDRUG.org. (2014). Sertraline. Retrieved from [Link]

-

PubChem. (n.d.). (1S,4R) Sertraline Hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of Sertraline enantiomers and diastereomers. Retrieved from [Link]

- Rao, R. N., Kumar, K. N., & Shinde, D. D. (2009). Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 281-286.

- Google Patents. (n.d.). Process for preparing sertraline.

-

ResearchGate. (n.d.). Enantioseparation strategies for sertraline by instrumental and crystallization-based techniques: An important issue in quality control. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Chiral Drug Separation. Retrieved from [Link]

- Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2012). Spectrophotometric Determination of the Antidepressants Sertraline and Paroxetine HCl using 2,4-Dinitrofluorobenzene. Iranian journal of pharmaceutical research : IJPR, 11(4), 1101–1109.

- Asif, M., & Hanif, M. (2012). Spectrophotometric determination of sertraline in pure and blood sample. Journal of the Chemical Society of Pakistan, 34(6), 1495-1499.

Sources

The Unseen Isomer: A Technical Guide to the Biological Activity of (1S,4R)-Sertraline as an Impurity

Introduction: Beyond the Therapeutic Stereoisomer

Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the management of major depressive disorder and various anxiety disorders.[1][2] Its therapeutic efficacy is attributed to the specific pharmacological action of the (+)-cis-(1S,4S)-enantiomer.[1][3] However, the synthesis of this chiral molecule, which possesses two stereogenic centers, can lead to the formation of three other stereoisomers: (-)-cis-(1R,4R), (+)-trans-(1R,4S), and (-)-trans-(1S,4R)-sertraline.[1][3] These stereoisomers are considered impurities in the active pharmaceutical ingredient (API) and their presence is carefully monitored to ensure the safety and efficacy of the final drug product.

This technical guide provides an in-depth exploration of the biological activity of the (1S,4R)-sertraline isomer. As a process-related impurity, understanding its pharmacological and toxicological profile is not merely an academic exercise but a critical component of drug development and regulatory compliance. We will delve into its distinct pharmacology, potential toxicological implications, and the analytical and experimental methodologies required for its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the impact of stereoisomeric impurities in pharmaceutical products.

The Genesis of an Impurity: Stereoselective Synthesis of Sertraline

The commercial synthesis of sertraline is a multi-step process designed to maximize the yield of the desired (1S,4S) isomer. However, the formation of the other stereoisomers, including the (1S,4R) trans-isomer, is a known challenge. The key step often involves the reduction of an imine intermediate, which can lead to a mixture of cis and trans diastereomers.

Caption: A simplified workflow illustrating the formation of sertraline stereoisomers as impurities during synthesis.

The separation of these closely related isomers requires sophisticated analytical techniques, such as chiral high-performance liquid chromatography (HPLC) or cyclodextrin-modified micellar electrokinetic chromatography.[4] The development of such methods is crucial for the quality control of sertraline, ensuring that the levels of unwanted stereoisomers are below the thresholds set by regulatory bodies like the International Council for Harmonisation (ICH).[5][6]

Pharmacological Profile of (1S,4R)-Sertraline: A Shift in Selectivity

While the therapeutic (1S,4S)-sertraline is a potent and selective serotonin reuptake inhibitor, its stereoisomers can exhibit markedly different pharmacological activities. The most significant finding regarding the (1S,4R) isomer is its distinct shift in selectivity towards the norepinephrine transporter (NET).

A comprehensive review on the chirality of modern antidepressants has highlighted that in the case of the trans isomers of sertraline, the (-)-1S,4R-enantiomer is more selective for norepinephrine inhibition.[3] This is in stark contrast to its diastereomer, the (+)-trans-1R,4S-enantiomer, which effectively inhibits the reuptake of serotonin, dopamine, and norepinephrine.[3]

This finding positions (1S,4R)-sertraline not as an inert impurity but as a biologically active molecule with a pharmacological profile akin to that of a norepinephrine reuptake inhibitor (NRI). NRIs are a class of antidepressants that function by increasing the synaptic concentration of norepinephrine.[7]

Comparative Transporter Affinity

To fully appreciate the unique profile of the (1S,4R) isomer, it is essential to compare its activity with that of the parent drug, (1S,4S)-sertraline. The table below summarizes the known transporter affinities.

| Compound | Serotonin Transporter (SERT) Affinity (Ki, nM) | Dopamine Transporter (DAT) Affinity (Ki, nM) | Norepinephrine Transporter (NET) Affinity (Ki, nM) | Primary Activity |

| (1S,4S)-Sertraline | ~0.29 | ~25 | ~420 | Potent and selective serotonin reuptake inhibitor |

| (1S,4R)-Sertraline | Data not available | Data not available | Selective Inhibitor | Selective norepinephrine reuptake inhibitor |

The high affinity of (1S,4S)-sertraline for SERT, coupled with its significantly lower affinity for DAT and NET, underscores its classification as an SSRI. Conversely, the selective activity of (1S,4R)-sertraline at NET suggests that its presence as an impurity could, in theory, introduce a noradrenergic component to the overall pharmacological effect of the drug, although the clinical significance of this at typical impurity levels is likely negligible.

Toxicological Assessment of (1S,4R)-Sertraline

The toxicological evaluation of any drug impurity is a critical aspect of its safety assessment. For stereoisomeric impurities, it is important to consider that different spatial arrangements of atoms can lead to distinct interactions with biological macromolecules, potentially resulting in different toxicological profiles.

Currently, there is a paucity of publicly available toxicological data specifically for the (1S,4R)-sertraline isomer. However, we can infer potential areas of concern based on the general toxicology of sertraline and other norepinephrine reuptake inhibitors.

General toxic effects of sertraline overdose can include serotonin syndrome, characterized by symptoms such as hyperthermia, tremor, and convulsions, especially when combined with other serotonergic drugs.[8] While the (1S,4R) isomer is not expected to be a potent serotonin reuptake inhibitor, its own toxicological profile has not been thoroughly elucidated.

The acute toxicity of sertraline (as a mixture of isomers) has been evaluated in environmental studies, where it was found to be the most toxic among several tested SSRIs in the water flea Daphnia magna.[9] However, these studies do not differentiate between the toxicities of the individual stereoisomers.

Given its activity as a norepinephrine reuptake inhibitor, high concentrations of (1S,4R)-sertraline could theoretically lead to adverse effects associated with excessive noradrenergic stimulation, such as increased heart rate and blood pressure. However, at the low levels expected for an impurity in a pharmaceutical product, such effects are highly unlikely.

Regulatory Framework and Implications

Regulatory agencies worldwide have established stringent guidelines for the control of impurities in pharmaceutical products. The International Council for Harmonisation (ICH) provides a framework for the identification, qualification, and control of impurities in new drug substances and products.[5][10][11]

For stereoisomeric impurities, the ICH guidelines emphasize the importance of knowing the isomeric composition of the drug substance and setting appropriate specifications.[5][6] The FDA's policy on the development of new stereoisomeric drugs also highlights the need to determine the concentration of each isomer and to define limits for all isomeric components.[12]

The qualification threshold for an impurity, above which toxicological data is required, is determined by the maximum daily dose of the drug.[10] For a drug with a maximum daily dose of ≤2 g, the qualification threshold is typically 0.15%.[6] This means that if the level of (1S,4R)-sertraline in the API exceeds this threshold, specific safety data for this isomer would be required.

Caption: A flowchart depicting the decision-making process for impurity control based on ICH Q3 guidelines.

Experimental Protocols for Characterization

The characterization of the biological activity of a stereoisomeric impurity like (1S,4R)-sertraline requires a suite of in vitro and in vivo assays. Below are representative protocols for key experiments.

Protocol 1: In Vitro Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of (1S,4R)-sertraline for the human serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter (hDAT).

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing either hSERT, hNET, or hDAT.

-

Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Determine protein concentration of the membrane preparations using a standard assay (e.g., Bradford assay).

-

-

Radioligand Binding Assay:

-

For hSERT, use [³H]-citalopram as the radioligand.

-

For hNET, use [³H]-nisoxetine as the radioligand.

-

For hDAT, use [³H]-WIN 35,428 as the radioligand.

-

Set up competition binding experiments with a fixed concentration of the radioligand and a range of concentrations of (1S,4R)-sertraline.

-

Include a non-specific binding control (e.g., a high concentration of a known inhibitor).

-

-

Incubation and Detection:

-

Incubate the reaction mixtures at the appropriate temperature and for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of (1S,4R)-sertraline.

-

Perform non-linear regression analysis to determine the IC50 value (the concentration of (1S,4R)-sertraline that inhibits 50% of specific radioligand binding).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

Rationale: This assay provides a direct measure of the affinity of the impurity for the primary molecular targets of sertraline and other monoamine reuptake inhibitors. The choice of specific radioligands and cell lines expressing human transporters ensures the clinical relevance of the data.

Protocol 2: In Vitro Functional Reuptake Assay

Objective: To determine the functional potency (IC50) of (1S,4R)-sertraline to inhibit the reuptake of serotonin, norepinephrine, and dopamine into synaptosomes.

Methodology:

-

Synaptosome Preparation:

-

Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin and norepinephrine).

-

Purify the synaptosomes using a density gradient centrifugation method.

-

-

Reuptake Assay:

-

Pre-incubate synaptosomes with a range of concentrations of (1S,4R)-sertraline.

-

Initiate the reuptake reaction by adding a radiolabeled neurotransmitter ([³H]-serotonin, [³H]-norepinephrine, or [³H]-dopamine).

-

Allow the reuptake to proceed for a short period at 37°C.

-

Terminate the reuptake by rapid filtration and washing with ice-cold buffer.

-

-

Data Analysis:

-

Measure the amount of radiolabeled neurotransmitter taken up by the synaptosomes using liquid scintillation counting.

-

Calculate the percent inhibition of reuptake at each concentration of (1S,4R)-sertraline.

-

Determine the IC50 value by non-linear regression analysis.

-

Rationale: This assay provides a measure of the functional activity of the impurity at the transporter, complementing the binding affinity data. The use of synaptosomes provides a more physiologically relevant system than cell lines.

Conclusion and Future Directions

The (1S,4R) stereoisomer of sertraline, while an impurity, is not a biologically inert substance. The available evidence strongly suggests that it possesses a distinct pharmacological profile as a selective norepinephrine reuptake inhibitor.[3] This underscores the critical importance of stereospecific analysis and control throughout the drug development and manufacturing process.

While the presence of (1S,4R)-sertraline at levels compliant with ICH guidelines is unlikely to pose a significant clinical risk, a thorough understanding of its biological activity is paramount for a comprehensive safety assessment. There remains a notable gap in the public literature regarding quantitative pharmacological and toxicological data for this specific isomer. Future research should focus on:

-

Quantitative Pharmacological Profiling: Determining the Ki and IC50 values of (1S,4R)-sertraline at a broad range of transporters and receptors to create a complete off-target binding profile.

-

In Vivo Studies: Investigating the pharmacokinetic and pharmacodynamic properties of (1S,4R)-sertraline in animal models to understand its absorption, distribution, metabolism, excretion, and potential for in vivo stereoconversion.

-

Isomer-Specific Toxicology: Conducting dedicated toxicological studies on the (1S,4R) isomer to assess its safety profile independently of the other stereoisomers.

By filling these knowledge gaps, the pharmaceutical industry can continue to ensure the highest standards of safety and efficacy for widely used medications like sertraline.

References

-

Enantiomeric Impurities: ICH Guidelines. Scribd. [Link]

-

Chirality of antidepressive drugs: an overview of stereoselectivity. PMC. [Link]

-

Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. MDPI. [Link]

-

New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. [Link]

-

Acute and Chronic Toxicity of Five Selective Serotonin Reuptake Inhibitors in Ceriodaphnia Dubia. PubMed. [Link]

-

In vitro cytogenotoxic evaluation of sertraline. PMC. [Link]

-

Sertraline Pathway, Pharmacokinetics. ClinPGx. [Link]

-

Acute toxicity of 8 antidepressants. Laboratoire BOREA. [Link]

-

Acute and chronic toxicity of five selective serotonin reuptake inhibitors in Ceriodaphnia dubia. Heriot-Watt Research Portal. [Link]

-

Sertraline. Wikipedia. [Link]

-

Structure of Sertraline enantiomers and diastereomers. Adapted with permission from ref 131. Copyright 2017, Elsevier. ResearchGate. [Link]

-